N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
“N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide” is a compound with the molecular formula C18H28N2O2S and a molecular weight of 336.49 . It is soluble in DMSO . This compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of piperidine derivatives, which this compound is a part of, has been a topic of extensive research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a cyclopropane ring and a sulfonamide group .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 336.49 and is soluble in DMSO . More detailed physical and chemical properties would require further experimental analysis.Scientific Research Applications
N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamideridin-3-yl-cyclopropanesulfonamide has a wide range of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including cyclopropylsulfonamides and other pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as cyclopropylsulfonamides and other pharmaceuticals. Additionally, it has been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds, such as cyclopropylsulfonamides and other pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamideridin-3-yl-cyclopropanesulfonamide is not fully understood. However, it is believed that the compound acts as a nucleophile in the reaction with the sulfonyl chloride, and as a base in the reaction with the alkyl halide. Additionally, the compound may act as a catalyst in the reaction, promoting the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamideridin-3-yl-cyclopropanesulfonamide are not fully understood. However, it is believed that this compound may have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of other biochemical pathways. Additionally, this compound may have an effect on the metabolism of other compounds, such as drugs and hormones.
Advantages and Limitations for Lab Experiments
N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamideridin-3-yl-cyclopropanesulfonamide has several advantages for use in laboratory experiments. It is commercially available in both powder and liquid form, and is relatively easy to obtain. Additionally, it is relatively stable and can be stored for extended periods of time. However, this compound is also relatively expensive and may be difficult to obtain in large quantities. Additionally, it is not very soluble in water, which may limit its use in certain experiments.
Future Directions
The use of N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamideridin-3-yl-cyclopropanesulfonamide in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. For example, further research could be conducted to determine the exact mechanism of action of this compound, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to identify new applications of this compound, such as in the synthesis of other compounds and as a reagent in the synthesis of pharmaceuticals. Finally, further research could be conducted to identify potential uses of this compound in the medical field, such as in the treatment of certain diseases.
Synthesis Methods
The synthesis of N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamideridin-3-yl-cyclopropanesulfonamide can be achieved using a variety of methods. The most common method involves the nucleophilic addition of a sulfonyl chloride to an appropriate alkyl halide. This reaction is usually conducted in the presence of an aprotic solvent, such as dichloromethane or dimethylformamide, and a base, such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at room temperature, although higher temperatures can be used if desired. The product can then be purified by recrystallization or column chromatography.
Safety and Hazards
properties
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-13-5-2-3-6-14(13)11-18-10-4-7-15(12-18)17-21(19,20)16-8-9-16/h2-3,5-6,15-17H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBGKCZNYECTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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